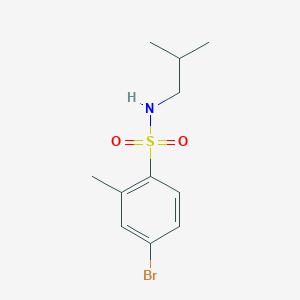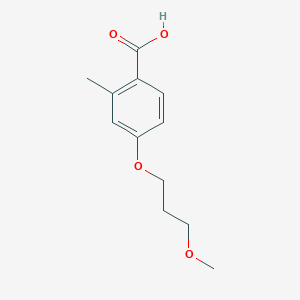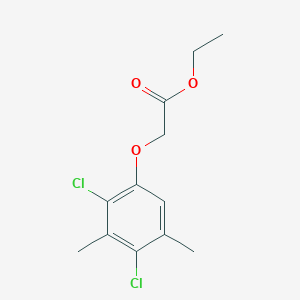
2,5-Dimethylthiophene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylthiophene-3-carbonitrile: is a heterocyclic compound with the following structure:
Structure:CH3∣S∣CH3∣C≡N
It belongs to the class of thiophene derivatives and contains both a thiophene ring and a cyano group. Thiophenes are widely studied due to their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
a. Synthetic Routes: Two common synthetic routes for 2,5-dimethylthiophene-3-carbonitrile are:
-
Reaction of 3-Aryl-2-Cyanothioacrylamides with α-Thiocyanatoacetophenone: : This method involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, leading to the formation of the desired compound.
-
Michael-Type Addition of Cyanothioacetamide to α-Bromochalcones: : In this approach, cyanothioacetamide reacts with α-bromochalcones, followed by intramolecular cyclization to yield this compound.
b. Industrial Production Methods: Industrial-scale production methods for this compound are not widely documented. research and development efforts continue to explore efficient and scalable synthetic routes.
Analyse Des Réactions Chimiques
2,5-Dimethylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield the corresponding amine.
Substitution: The cyano group can be substituted with other functional groups.
Common reagents and conditions used in these reactions vary based on the specific transformation. Major products formed depend on the reaction conditions and substituents present.
Applications De Recherche Scientifique
This compound finds applications in several areas:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its structural diversity and biological activity.
Materials Science: It contributes to the design of functional materials, such as liquid crystals, organic photovoltaic cells, and nonlinear optical materials.
Organic Synthesis: It serves as a building block for synthesizing more complex thiophene-containing molecules.
Mécanisme D'action
The precise mechanism by which 2,5-dimethylthiophene-3-carbonitrile exerts its effects remains an active area of study. It may interact with specific molecular targets or pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
While 2,5-dimethylthiophene-3-carbonitrile shares some features with other thiophene derivatives, its unique combination of substituents and reactivity sets it apart. Similar compounds include other cyano-substituted thiophenes and related heterocycles.
Remember that ongoing research continues to uncover new applications and insights related to this intriguing compound
Propriétés
Formule moléculaire |
C7H7NS |
|---|---|
Poids moléculaire |
137.20 g/mol |
Nom IUPAC |
2,5-dimethylthiophene-3-carbonitrile |
InChI |
InChI=1S/C7H7NS/c1-5-3-7(4-8)6(2)9-5/h3H,1-2H3 |
Clé InChI |
WVDRPXZCCUCIAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3'-Chloro-3,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B12077729.png)


![3-Hydroxy-N-[[(9-beta-D-ribofuranosyl-9H-purin-6-yl)amino]carbonyl]-norvaline](/img/structure/B12077748.png)
